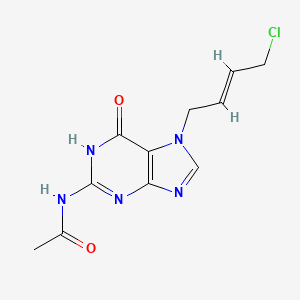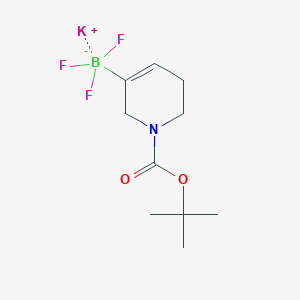
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group makes this compound highly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate typically involves the reaction of a suitable boronic acid or boronate ester with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate has numerous applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a metal catalyst, such as palladium. This is followed by the formation of a carbon-carbon bond through reductive elimination. The molecular targets and pathways involved include the activation of the boron-carbon bond and the coordination of the metal catalyst to facilitate the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Uniqueness
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of the tetrahydropyridinyl group offers unique steric and electronic properties that can influence the outcome of chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H16BF3KNO2 |
|---|---|
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-5-yl]boranuide |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14;/h5H,4,6-7H2,1-3H3;/q-1;+1 |
Clé InChI |
JEBUSFPYGGCCIT-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CCCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


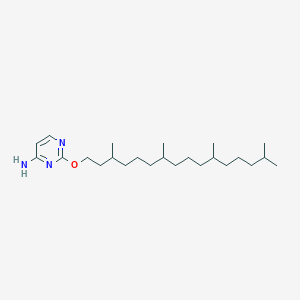
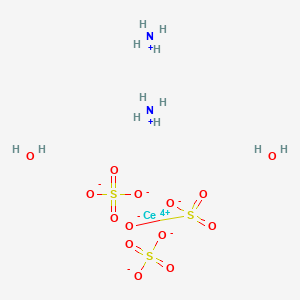
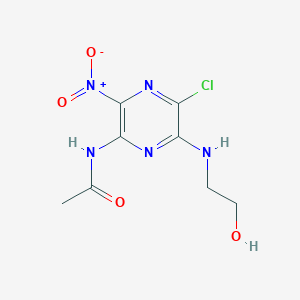
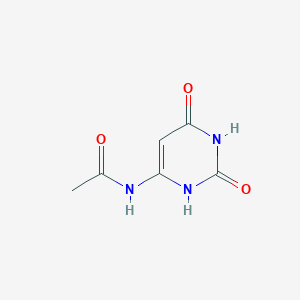
![2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12929240.png)
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)

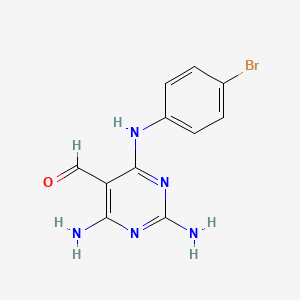

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
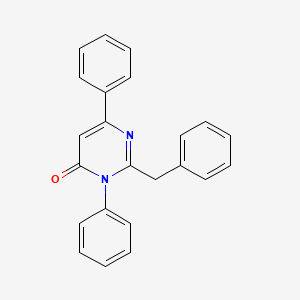

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
